2-Oxa-8-azaspiro[5.5]undecane-1,7-dione
Description
2-Oxa-8-azaspiro[5.5]undecane-1,7-dione is a spirocyclic compound featuring a central spiro[5.5]undecane scaffold with two heteroatoms: one oxygen (oxa) and one nitrogen (aza) in its fused rings.
- Electrophilic spirocyclization of malonic acid derivatives using phosphorus pentoxide (for spiro[5.5]undecane-1,7-dione derivatives) .
- Three-component condensation reactions involving amines, paraformaldehyde, and carbonyl-containing substrates (e.g., malonamide) .
The presence of both oxygen and nitrogen in the spiro system may influence its electronic properties, solubility, and biological interactions compared to purely carbocyclic or homoatomic analogues.
Properties
CAS No. |
889944-63-2 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
2-oxa-8-azaspiro[5.5]undecane-1,7-dione |
InChI |
InChI=1S/C9H13NO3/c11-7-9(3-1-5-10-7)4-2-6-13-8(9)12/h1-6H2,(H,10,11) |
InChI Key |
GUNLGOHJTZDIKZ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCCOC2=O)C(=O)NC1 |
Canonical SMILES |
C1CC2(CCCOC2=O)C(=O)NC1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 2-Oxa-8-azaspiro[5.5]undecane-1,7-dione has been investigated in several studies, highlighting its role as a lead compound for drug development.
Anticonvulsant Activity
Research has indicated that derivatives of spiro compounds, including this compound, exhibit anticonvulsant properties. A study demonstrated that modifications to the spiro framework could enhance the potency of these compounds against seizure models in animals, suggesting potential applications in treating epilepsy .
σ Receptor Binding
The compound has shown promising results as a selective σ receptor ligand. In particular, derivatives have been evaluated for their binding affinity to σ₁ receptors, which are implicated in various neurological disorders. The ability to modify the structure while retaining σ receptor affinity opens avenues for developing imaging agents for brain studies .
Antifungal and Antiparasitic Properties
The spirocyclic nature of compounds similar to this compound has been associated with antifungal and antiparasitic activities. Studies have reported that such compounds can inhibit the growth of various fungal strains, making them candidates for further exploration in antifungal drug development .
Synthetic Applications
The synthesis of this compound and its derivatives has been achieved through several innovative methods:
Solvent-Free Synthesis
Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact during the production of spiro compounds. This method has been applied successfully to synthesize various derivatives of this compound .
Reaction with Cyclic Ketones
The compound can react with cyclic ketones under phase transfer conditions to yield new spirocyclic derivatives. This versatility in synthesis allows chemists to explore a wide range of structural modifications that can lead to improved biological activity .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Comparison with Similar Compounds
Heteroatom Composition and Positioning
Key differences arise from the type and arrangement of heteroatoms in the spiro framework:
Key Observations :
- Diaza vs. Oxa-Aza Systems: Compounds like 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (2N) exhibit higher melting points (162–183°C) due to increased hydrogen bonding and π-π stacking from aryl substituents .
- Substituent Effects : Alkyl or aryl groups (e.g., hexyl in , phenyl in ) enhance lipophilicity, while ethoxycarbonyl groups introduce ester functionalities for further derivatization.
Key Observations :
Spectral and Physical Properties
Critical data for structural elucidation:
Key Observations :
- Imide carbonyls in diazaspiro compounds (e.g., 1720–1685 cm⁻¹) are diagnostically distinct from ester carbonyls (1733–1752 cm⁻¹) .
- Lower symmetry in substituted derivatives (e.g., ethoxycarbonyl groups) complicates NMR spectra, requiring advanced techniques like ¹³C-NMR for full assignment.
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-Oxa-8-azaspiro[5.5]undecane-1,7-dione typically involves the construction of the spirocyclic core through intramolecular cyclization reactions, often starting from Michael adducts or related precursors. Key steps include:
- Formation of the spirocyclic ring system via nucleophilic substitution or cycloaddition.
- Use of amines (e.g., butylamine or hept-5-yn-1-amine) and formaldehyde in methanol to promote cyclization under reflux conditions.
- Employment of titanium isopropoxide [Ti(OiPr)4] as a Lewis acid catalyst to facilitate ring closure and stereoselective transformations.
- Purification by column chromatography to isolate the desired spirocyclic product in good yields.
Detailed Preparation Procedure
A representative preparation method is described in the synthesis of (6R,11S)-8-(Hept-5-yn-1-yl)-11-[5-(pent-3-yn-1-yl)furan-3-yl]-2-oxa-8-azaspiro[5.5]undecane-1,7-dione, which shares the core spirocyclic structure with this compound.
- Step 1: Michael adduct precursor is reacted with an amine (e.g., butylamine or hept-5-yn-1-amine) and formaldehyde in methanol at room temperature.
- Step 2: The mixture is refluxed for 1 hour to promote cyclization.
- Step 3: After cooling, the reaction mixture is concentrated under reduced pressure.
- Step 4: The residue is dissolved in ethyl acetate and washed with aqueous HCl to remove impurities.
- Step 5: The organic layer is dried over sodium sulfate and concentrated.
- Step 6: The crude product is purified by column chromatography using diethyl ether or petroleum ether/diethyl ether mixtures as eluents.
- Titanium isopropoxide (Ti(OiPr)4) is added dropwise to a solution of the ester intermediate in toluene.
- The mixture is stirred at 50 °C for 2 hours to facilitate ring closure.
- The reaction mixture is then cooled, concentrated, and filtered through silica gel.
- Final purification yields the spirocyclic compound as a pale-yellow oil with high purity and yield (up to 84%).
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael addition and cyclization | Butylamine or Hept-5-yn-1-amine, formaldehyde, MeOH, reflux 1 h | 63-84% | Purification by column chromatography |
| Lewis acid catalysis | Ti(OiPr)4, toluene, 50 °C, 2 h | 84% | High selectivity and stereocontrol |
| Work-up | EtOAc extraction, HCl wash, Na2SO4 drying | - | Efficient removal of impurities |
Mechanistic Insights and Stereochemical Considerations
- The key cyclization step involves nucleophilic attack of the amine on a Michael adduct intermediate, facilitated by the presence of formaldehyde which acts as a methylene bridge.
- Titanium isopropoxide serves as a Lewis acid to activate carbonyl groups and promote ring closure, enhancing stereoselectivity.
- The stereochemistry of the product is controlled by the chiral centers introduced during the Michael addition and cyclization steps, often confirmed by NMR and optical rotation measurements.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Michael addition + amine/formaldehyde cyclization | Mild conditions, straightforward reagents | Good yields (63-84%), scalable | Requires careful purification |
| Lewis acid catalysis with Ti(OiPr)4 | Enhanced stereoselectivity, efficient ring closure | High yield (up to 84%), stereocontrol | Sensitive to moisture, requires inert atmosphere |
| Photocatalytic assembly (related N-heterospirocycles) | Visible light-driven, radical intermediates | Mild, environmentally friendly | Limited to specific substrates |
Research Findings and Optimization
- Studies have shown that refluxing the reaction mixture in methanol for 1 hour is sufficient for complete cyclization.
- Washing with dilute HCl effectively removes unreacted amines and side products.
- Use of Ti(OiPr)4 at 50 °C improves yield and purity compared to non-catalyzed conditions.
- Chromatographic purification is essential to isolate the pure spirocyclic compound.
- Variations in amine substituents and Michael adducts allow for structural diversification of the spirocyclic core.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxa-8-azaspiro[5.5]undecane-1,7-dione and its analogs?
- Methodology :
- Multi-component reactions : Utilize condensation reactions involving cyclic ketones, aldehydes, and amines. For example, 1,3,5-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid can yield spirocyclic derivatives via cyclization .
- Spiroannulation : React 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives to form spiro[4.5]decane frameworks, followed by functionalization (e.g., pyrrolidine coupling) .
- Purification : Column chromatography (chloroform:ethyl acetate, 9:1) is effective for isolating intermediates .
Q. How is structural characterization performed for spirocyclic compounds like this compound?
- Analytical techniques :
- X-ray crystallography : Determines crystal system (e.g., monoclinic, space group P2₁/c), unit cell parameters (a, b, c), and hydrogen-bonding networks .
- Spectroscopy :
- IR : Identifies carbonyl stretches (1680–1750 cm⁻¹) and NH/OH groups.
- NMR : Assigns spirojunction protons (δ 1.8–2.4 ppm for cyclopentyl CH₂) and substituent environments .
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-component spirocyclic syntheses be addressed?
- Strategies :
- Catalytic control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and selectivity .
- Substituent effects : Electron-donating groups (e.g., methoxy) on aromatic rings improve cyclization yields by stabilizing transition states .
- Computational modeling : Predict favorable reaction pathways using DFT calculations to optimize substituent placement and reaction conditions .
Q. What methods resolve contradictions between spectroscopic data and crystallographic results for spirocyclic compounds?
- Case study :
- If NMR suggests a planar conformation but X-ray reveals a twisted spiro center:
Dynamic NMR analysis : Assess rotational barriers to confirm conformational flexibility .
Temperature-dependent crystallography : Capture structural changes at varying temperatures .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR to confirm functional group integrity .
Q. How are spirocyclic derivatives evaluated for pharmacological activity?
- In vitro assays :
- Anticonvulsant screening : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) tests on rodent models to assess seizure suppression .
- Receptor binding : Radioligand assays (e.g., 5-HT receptor subtypes) quantify affinity and selectivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
